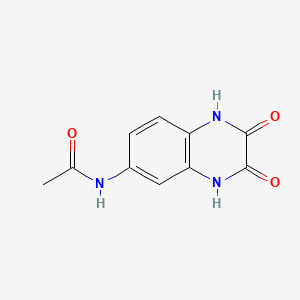![molecular formula C15H17N3O3 B1170754 4'-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 168152-97-4](/img/structure/B1170754.png)
4'-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core linked to a biphenyl carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The biphenyl carboxylic acid moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification processes. The scalability of the synthesis is crucial for its application in large-scale production .
化学反应分析
Types of Reactions
4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学研究应用
4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
作用机制
The mechanism of action of 4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Another triazole-based compound with similar pharmacological properties.
Pyrazolo[3,4-d]pyrimidine: Shares structural similarities and is used in similar applications.
Thiadiazole derivatives: Known for their diverse biological activities.
Uniqueness
4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid stands out due to its unique combination of a triazolopyrimidine core and a biphenyl carboxylic acid moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
168152-97-4 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
0 |
同义词 |
4/'-((1,5-Dihydro-5-oxo-7-propyl-1,2,4-triazolo(1,5-a)pyrimidin-6-yl)methyl)-2/'-carboxybiphenyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[(2-methyl-1H-indol-3-yl)methyl]benzimidazol-1-yl]ethanol](/img/new.no-structure.jpg)

